- A facile chemo and regioselective reductive opening of 1,2-epoxides via free radical reactionTetrahedron Letters, 1988, 29(7), 819-22,
Cas no 90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester)
3-하이드록시부탄산 1,1-디메틸에틸 에스터는 유용한 화합물로, 특히 에스터 형태로 안정성이 뛰어나며 저장 및 운반이 용이합니다. 이 화합물은 하이드록실기(-OH)를 포함하고 있어 다양한 화학 반응에 활용될 수 있으며, 특히 의약품 및 향료 산업에서 중간체로 사용됩니다. 1,1-디메틸에틸 그룹은 분자의 내구성을 향상시켜 분해를 최소화하는 장점이 있습니다. 또한, 이 물질은 선택적 반응에 적합한 구조를 가지고 있어 정밀한 합성 과정에서 유용하게 적용됩니다. 높은 순도와 균일한 품질로 연구 및 산업 현장에서 신뢰할 수 있는 성분으로 사용됩니다.

90435-23-7 structure
상품 이름:Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester 화학적 및 물리적 성질
이름 및 식별자
-
- Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester
- tert-butyl 3-hydroxybutanoate
- 1,1-Dimethylethyl 3-hydroxybutanoate (ACI)
- Butyric acid, 3-hydroxy-, tert-butyl ester (7CI)
- tert-Butyl 3-hydroxybutyrate
- 3-Hydroxy-butyric acid tert-butyl ester;t-Butyl-3-hydroxybutanoate
- t-butyl-3-hydroxybutanoate
- AKOS032947514
- 90435-23-7
- BCP34077
- 3-hydroxy-butyric acid tert-butyl ester
- DTXSID50338002
- PKPVFILAHLKSNJ-UHFFFAOYSA-N
- AT12506
- SB44519
- DA-01282
- EN300-6482901
- tert-Butyl 3-hydroxybutanoate #
- CS-0372996
- Z1509059098
- 3-Hydroxybutyric acid, t-butyl ester
- SCHEMBL1260631
-
- 인치: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
- InChIKey: PKPVFILAHLKSNJ-UHFFFAOYSA-N
- 미소: O=C(CC(C)O)OC(C)(C)C
계산된 속성
- 정밀분자량: 160.109944368g/mol
- 동위원소 질량: 160.109944368g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 4
- 복잡도: 135
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.8
- 토폴로지 분자 극성 표면적: 46.5Ų
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6482901-0.5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.5g |
$218.0 | 2023-07-10 | |
Enamine | EN300-6482901-1.0g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 1.0g |
$314.0 | 2023-07-10 | |
Enamine | EN300-6482901-2.5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 2.5g |
$614.0 | 2023-07-10 | |
Enamine | EN300-6482901-0.25g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.25g |
$116.0 | 2023-07-10 | |
Enamine | EN300-6482901-0.1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 0.1g |
$83.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1443666-10g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 10g |
¥13052.00 | 2024-04-26 | |
A2B Chem LLC | AH98855-5g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 5g |
$991.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-250mg |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 250mg |
¥1174.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS6823-1g |
tert-butyl 3-hydroxybutanoate |
90435-23-7 | 95% | 1g |
¥2354.0 | 2024-04-16 | |
Aaron | AR00H58Z-1g |
tert-Butyl 3-hydroxybutanoate |
90435-23-7 | 98% | 1g |
$238.00 | 2025-02-13 |
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane , Sodium iodide Solvents: 1,2-Dimethoxyethane
참조
합성회로 2
반응 조건
1.1 Solvents: Dimethyl sulfoxide , Water ; 1 d, 30 °C
참조
- Asymmetric reduction of a ketone by knockout mutants of a cyanobacteriumJournal of Molecular Catalysis B: Enzymatic, 2009, 60(1-2), 93-95,
합성회로 3
반응 조건
1.1 Reagents: Hydrogen Solvents: Methanol , Water ; 5 - 50 atm, 50 °C → 100 °C
참조
- 2,2-Biphospholane-1,1-bis(1,1-dimethylethyl)-(1S,1S,2R,2R)-(9CI)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,,
합성회로 4
반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-(2,2,2′,2′-tetramethyl[4,4′-bi-1,3-benzod… Solvents: Ethanol ; 8 h, 20 bar, 70 °C
참조
- Ru-Catalyzed Asymmetric Hydrogenation of 3-Oxoglutaric Acid Derivatives via Solvent-Assisted Pinpoint Recognition of Carbonyls in Close Chemical PropinquityOrganic Letters, 2011, 13(15), 3876-3879,
합성회로 5
반응 조건
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , (4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[bis(1,3-benzodioxol-5-yl)phosphine] Solvents: Ethanol , Dichloromethane ; 1 h, 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 30 atm, 65 °C
참조
- Synthesis of a bulky and electron-rich derivative of SEGPhos and its application in Ru-catalyzed enantioselective hydrogenation of β-keto estersJournal of Organic Chemistry, 2005, 70(3), 1070-1072,
합성회로 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(4S)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… , Phosphine, [(4R)-4,4′′-bispiro[1,3-benzodioxole-2,1′-cyclopentane]-5,5′′-diyl]bi… Solvents: Ethanol ; 20 h, 30 atm, 65 °C
참조
- Chiral biphosphine ligands for the Ru-catalyzed enantioselective hydrogenation of β-ketoestersTetrahedron: Asymmetry, 2004, 15(14), 2185-2188,
합성회로 7
반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Samarium Solvents: Tetrahydrofuran
1.2 Solvents: Hexane , Ethyl acetate
1.2 Solvents: Hexane , Ethyl acetate
참조
- Reduction and Coupling Reactions of Carbonyl Compounds Using Samarium Metal in Aqueous MediaJournal of Organic Chemistry, 2001, 66(1), 330-333,
합성회로 8
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol
참조
- 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic propertiesBioorganic & Medicinal Chemistry Letters, 2006, 16(18), 4715-4722,
합성회로 9
반응 조건
1.1 Reagents: Sodium borohydride ; 0 °C → rt
참조
- Biocatalytic deracemization of aliphatic β-hydroxy esters: Improving the enantioselectivity by optimization of reaction parametersJournal of Industrial Microbiology & Biotechnology, 2015, 42(2), 173-180,
합성회로 10
반응 조건
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Diethylzinc , N,N′-Bis[(1R)-1-phenylethyl]-1,2-ethanediamine Solvents: Methanol , Toluene ; 8 h, rt
참조
- [Zinc-diamine]-catalyzed hydrosilylation of ketones in methanol. New developments and mechanistic insightsAdvanced Synthesis & Catalysis, 2005, 347, 289-302,
합성회로 11
반응 조건
1.1 Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium , Phosphine, [(1R)-6,6′-bis[[3,5-bis(phenylmethoxy)phenyl]methoxy][1,1′-biphenyl]-… Solvents: Dimethylformamide ; 10 min, 100 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
1.2 Reagents: Hydrogen Solvents: Ethanol , Dichloromethane ; 24 h, 40 atm, 60 °C
참조
- Dendritic BIPHEP: Synthesis and application in asymmetric hydrogenation of β-keto estersJournal of Molecular Catalysis A: Chemical, 2006, 244(1-2), 118-123,
합성회로 12
반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium, (η6-benzene)[(3R)-4,4′-bis[bis(4-methoxyphenyl)phosphino]-2,2′,6,6′-t… Solvents: Ethanol ; 1 h, 4.5 MPa, 80 °C; 80 °C → rt
참조
- Synthesis of a new bipyridyl diphosphine ligand and its application to asymmetric hydrogenation of β-keto estersYouji Huaxue, 2008, 28(10), 1724-1728,
합성회로 13
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol
참조
- Asymmetric carbonyl reductions with microbial ketoreductasesAdvanced Synthesis & Catalysis, 2008, 350, 2322-2328,
합성회로 14
반응 조건
1.1 Catalysts: Benzenemethanol, α-[1-(di-2-propenylamino)ethyl]-, [S-(R*,S*)]-
참조
- (1R,2S)-N-Methylephedrinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
합성회로 15
반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
참조
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligandCanadian Journal of Chemistry, 2005, 83(6-7), 903-908,
합성회로 16
반응 조건
1.1 Reagents: Hydrogen Catalysts: Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Ethanol ; 20 h, 4 MPa, 60 °C
참조
- Asymmetric hydrogenation β-ketoesters catalyzed by Ru complex with para-alkoxy substituted MeO-BIPHEP type diphosphine ligandsCuihua Xuebao, 2010, 31(2), 191-194,
합성회로 17
반응 조건
1.1 Reagents: Hydrogen Catalysts: Ruthenium, [(3R)-4,4′-bis(diphenylphosphino-κP)-2,2′,6,6′-tetramethoxy-3,3′-bipy… Solvents: Methanol , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 20 h, 1000 psi, rt
참조
- Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-Phos ligandACS Symposium Series, 2007, 950, 224-234,
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Raw materials
- Tert-butyl acetoacetate
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- OXIRANEACETIC ACID, 1,1-DIMETHYLETHYL ESTER
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester Preparation Products
Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester 관련 문헌
-
Jerry R. Mohrig,David G. Alberg,Craig H. Cartwright,Mary Kay H. Pflum,Jeffrey S. Aldrich,J. Kyle Anderson,Shelby R. Anderson,Ryan L. Fimmen,Amy K. Snover Org. Biomol. Chem. 2008 6 1641
-
Wen Shang,Magali B. Hickey,Volker Enkelmann,Barry B. Snider,Bruce M. Foxman CrystEngComm 2011 13 4339
-
Magali B. Hickey,Roxana F. Schlam,Chengyun Guo,Tae H. Cho,Barry B. Snider,Bruce M. Foxman CrystEngComm 2011 13 3146
90435-23-7 (Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester) 관련 제품
- 18267-36-2(Ethyl 3-hydroxy-3-methylbutanoate)
- 29435-48-1(Butanoic acid,3-hydroxy-, (3R)-, homopolymer)
- 21188-61-4(Ethyl 3-acetoxyhexanoate)
- 890098-60-9(2-Acetoxy-4'-hexyloxybenzophenone)
- 298215-04-0(N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide)
- 8024-48-4(Casanthranol)
- 2228769-39-7(1-(1-ethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 921560-53-4(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide)
- 2171431-50-6(2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-3-methoxy-2-methylpropanoic acid)
- 2137063-19-3(5-[(1R,2S)-1-amino-2-hydroxypropyl]-4-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride)
추천 공급업체
Amadis Chemical Company Limited
(CAS:90435-23-7)Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester

순결:99%
재다:1g
가격 ($):253.0